Acetyl-d3 L-Carnitine Hydrochloride

Descripción

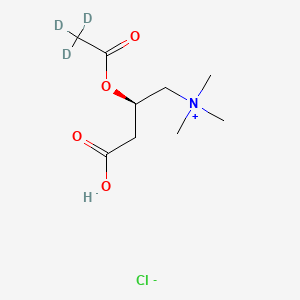

Structure

2D Structure

Propiedades

IUPAC Name |

[(2R)-3-carboxy-2-(2,2,2-trideuterioacetyl)oxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/t8-;/m1./s1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATPLOXBFFRHDN-SPMMGKNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745728 | |

| Record name | (2R)-3-Carboxy-2-[(~2~H_3_)ethanoyloxy]-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362049-62-5 | |

| Record name | (2R)-3-Carboxy-2-[(~2~H_3_)ethanoyloxy]-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 362049-62-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Incorporation for Research Applications

Precursor Synthesis and Deuterium (B1214612) Introduction Strategies

The introduction of deuterium into the target molecule requires specialized precursors and specific labeling strategies. These methods can be broadly categorized into chemical and enzymatic approaches, each with distinct advantages and applications.

The key to synthesizing Acetyl-d3 L-Carnitine is the availability of a deuterated acetyl group donor. Typically, this is achieved by using deuterated versions of common acetylating agents. The synthesis of these precursors is a critical first step.

One common deuterated acetyl donor is acetyl-d3 chloride or acetic-d3 anhydride . The synthesis of these reagents often starts from deuterated methane (B114726) or other simple deuterated building blocks. For example, deuterated acetic acid can be prepared and subsequently converted to the more reactive acetyl chloride or anhydride.

Another approach involves the use of deuterated solvents or reagents in specific chemical reactions. For instance, reactions such as hydrogenation or dehalogenation can be performed using deuterium gas or deuterium-donating solvents to introduce the isotope. clearsynth.com

The choice of the deuterated acetyl donor is critical for the efficiency and specificity of the labeling reaction. The table below summarizes some common deuterated acetyl donors and their properties.

| Deuterated Acetyl Donor | Molecular Formula | Key Characteristics |

| Acetyl-d3 Chloride | C₂D₃ClO | Highly reactive, commonly used for acetylation of alcohols and amines. |

| Acetic-d3 Anhydride | C₄D₆O₃ | A less reactive but effective acetylating agent, often used with a catalyst. |

| Deuterated Acetic Acid | C₂D₄O₂ | Can be used directly in some esterification reactions, but often converted to more reactive derivatives. |

This table is generated based on general chemical knowledge and the context of the provided search results.

The introduction of deuterium into a molecule can be achieved through either enzymatic or chemical methods. clearsynth.com

Chemical Labeling: This approach relies on synthetic organic chemistry techniques. As mentioned, the use of deuterated reagents like acetyl-d3 chloride is a prime example of a chemical labeling strategy for this specific compound. smolecule.com Another chemical method is the H/D exchange, where protons in the molecule are exchanged for deuterons, often catalyzed by a metal or an acid/base in a deuterated solvent. nih.govchem-station.com Chemical synthesis offers versatility and the ability to produce large quantities of the labeled compound. clearsynth.com

Enzymatic Labeling: This method utilizes the high specificity of enzymes to incorporate isotopes. For instance, enzymes can be used in vitro to catalyze the transfer of a deuterated acetyl group from a donor like acetyl-d3-CoA to L-carnitine. nih.gov Another biosynthetic approach involves feeding deuterated precursors to living cells or microorganisms and then isolating the desired deuterated metabolite. clearsynth.com This method can be highly efficient and stereoselective, but may be more complex to scale up. clearsynth.comresearchgate.net For example, specific enzymes like carnitine acetyltransferase can be used to synthesize acetyl-L-carnitine from L-carnitine and acetyl-CoA. nih.gov By providing a deuterated acetyl-CoA precursor, enzymatic synthesis can yield the desired labeled product.

The following table compares the two approaches:

| Feature | Chemical Labeling | Enzymatic Labeling |

| Specificity | Can be less specific, potentially leading to labeling at unintended positions. | Highly specific due to enzyme's active site, leading to precise labeling. acs.org |

| Reaction Conditions | Often requires harsh conditions (e.g., strong acids/bases, high temperatures). | Typically occurs under mild, physiological conditions (e.g., neutral pH, room temperature). |

| Stereoselectivity | May require complex stereoselective synthesis steps to obtain the correct isomer. | Often inherently stereoselective, producing the desired enantiomer. researchgate.net |

| Scalability | Generally easier to scale up for large-scale production. clearsynth.com | Can be more challenging and costly to scale up. clearsynth.com |

| Cost | Can be more cost-effective for simpler molecules. | Can be more expensive due to the cost of enzymes and specific precursors. clearsynth.com |

This table is a synthesis of information from multiple sources comparing the general principles of these labeling strategies.

Chemical Synthesis of Acetyl-d3 L-Carnitine

The complete chemical synthesis of Acetyl-d3 L-Carnitine Hydrochloride involves a multi-step process that ensures both the correct stereochemistry of the carnitine core and the successful incorporation of the deuterium-labeled acetyl group.

The biological activity of carnitine is specific to the L-isomer. researchgate.net Therefore, a critical part of the synthesis is establishing the correct stereochemistry. Several methods have been developed for the stereoselective synthesis of the L-carnitine core.

One common strategy starts with an optically pure precursor. For example, (S)-3-hydroxybutyrolactone can be converted into L-carnitine. google.com This process involves activating the hydroxyl group and then reacting it with trimethylamine (B31210). google.com

Another approach is the enzymatic resolution of a racemic mixture. For instance, a racemic mixture of a carnitine precursor can be treated with an enzyme that selectively reacts with one enantiomer, allowing for the separation of the desired isomer. google.com Biotechnological processes using microorganisms or enzymes are often preferred over chemical synthesis for their high stereoselectivity. researchgate.net

Once the L-carnitine core is synthesized, the next step is the introduction of the deuterated acetyl group. This is typically achieved through an acetylation reaction. The hydroxyl group of L-carnitine is reacted with a deuterated acetylating agent, such as acetyl-d3 chloride or acetic-d3 anhydride. smolecule.com

The reaction is generally carried out in a suitable solvent, and the conditions are carefully controlled to ensure complete acetylation without side reactions. For example, L-carnitine hydrochloride can be reacted with acetic acid containing acetyl chloride to produce acetyl L-carnitine hydrochloride. google.com To produce the deuterated version, a deuterated acetylating agent would be used in this step.

Following the acetylation reaction, the crude product is a mixture containing the desired this compound, unreacted starting materials, and by-products. Therefore, a thorough purification step is necessary. Common purification techniques include recrystallization and chromatography. smolecule.com

After purification, the identity and purity of the compound must be confirmed. This is done using various analytical techniques:

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound, which will be higher than the non-deuterated version due to the presence of deuterium atoms. It also helps to confirm the successful incorporation of the d3-acetyl group. lumiprobe.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the structure of the molecule. By analyzing the NMR spectrum, it is possible to confirm the position of the deuterium atoms and ensure that labeling has occurred at the desired acetyl group. nih.gov

Purity Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final product. researchgate.net

The table below lists some of the key characterization data for this compound.

| Property | Value | Source |

| Formal Name | (R)-2-(acetyl-d3-oxy)-3-carboxy-N,N,N-trimethylpropan-1-aminium, monochloride | caymanchem.comsynzeal.com |

| CAS Number | 362049-62-5 | caymanchem.comsynzeal.com |

| Molecular Formula | C₉H₁₅D₃ClNO₄ | caymanchem.com |

| Molecular Weight | 242.7 g/mol | caymanchem.com |

| Purity | ≥98 atom % D, ≥99% (CP) | sigmaaldrich.com |

Isotopic Purity and Quality Control for Research Reagents

The reliability of research findings using stable isotope-labeled internal standards is fundamentally dependent on the isotopic and chemical purity of the reagent. For this compound, rigorous quality control measures are essential to ensure its suitability for quantitative applications. thermofisher.comotsuka.co.jp This involves a multi-faceted analytical approach to verify the extent of deuterium incorporation and to confirm the absence of chemical impurities.

Assessment of Deuterium Enrichment (e.g., NMR, MS)

The primary characteristic of this compound is the substitution of three hydrogen atoms with deuterium on the acetyl group. The degree and location of this isotopic labeling are critical quality attributes. Two primary analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are employed to confirm the isotopic enrichment.

Mass Spectrometry (MS): MS is the principal technique for which this compound is designed and is also a powerful tool for verifying its isotopic purity. pubcompare.ai By comparing the mass-to-charge (m/z) ratio of the labeled compound to its non-labeled analogue, the incorporation of deuterium atoms can be confirmed. The mass spectrum of Acetyl-d3 L-Carnitine will show a mass shift of +3 atomic mass units compared to the unlabeled compound. High-resolution mass spectrometry can provide precise mass measurements, confirming the elemental composition and, by extension, the deuterium content. thermofisher.com Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the resulting product ions can further confirm that the deuterium label is located on the acetyl moiety as expected. lumiprobe.comsci-hub.se For research-grade materials, the extent of labeling is often specified, with typical values of ≥99% deuterated forms (d1-d3). caymanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly proton (¹H) NMR, provides definitive structural information and can be used to confirm the site of deuterium incorporation. In the ¹H NMR spectrum of this compound, the signal corresponding to the acetyl methyl protons would be significantly diminished or entirely absent, confirming the successful substitution of hydrogen with deuterium. smolecule.com While ¹H NMR confirms the absence of protons at the labeled site, deuterium (²H) NMR can be used to directly observe the deuterium signal, further verifying the isotopic substitution.

| Technique | Application in Deuterium Enrichment Assessment | Key Findings |

| Mass Spectrometry (MS) | Confirms the mass shift corresponding to the number of incorporated deuterium atoms. Used to determine the isotopic distribution (d0, d1, d2, d3). | A +3 m/z shift relative to the unlabeled compound confirms d3 labeling. Quantitative analysis of the isotopic cluster provides the percentage of enrichment. |

| NMR Spectroscopy | ¹H NMR confirms the absence of the proton signal at the site of deuteration. ²H NMR directly detects the presence of deuterium. | Disappearance of the acetyl methyl peak in the ¹H NMR spectrum. smolecule.com |

Chromatographic and Spectroscopic Purity Analysis for Research Grade Materials

Beyond isotopic purity, the chemical purity of this compound is paramount for its use as a research reagent. Impurities could interfere with the analysis, leading to inaccurate quantification. A combination of chromatographic and spectroscopic methods is employed to assess the purity of research-grade materials. thermofisher.com

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are standard methods for assessing the purity of pharmaceutical and research compounds. sci-hub.senih.gov These techniques separate the main compound from any impurities, which may include starting materials, by-products from the synthesis, or degradation products.

A typical analysis involves a reversed-phase column (e.g., C18) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is effective for retaining highly polar compounds like carnitines. bevital.nosci-hub.se The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks. For research-grade this compound, chemical purity is often required to be greater than 98%. sci-hub.se Method validation for such analyses includes assessing linearity, limits of detection and quantitation, precision, and accuracy. nih.govnih.gov

Spectroscopic Analysis (MS/MS): When coupled with liquid chromatography, tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive detection method for purity analysis. bevital.no By using modes such as Multiple Reaction Monitoring (MRM), the instrument can be set to detect the specific precursor-to-product ion transition for this compound. sci-hub.se This high degree of specificity ensures that co-eluting impurities are not mistakenly quantified as the main compound. The identity of the chromatographic peak is unequivocally confirmed by its mass spectrum, and the purity of the peak can also be assessed. nih.gov

| Analysis Method | Column/Technique | Purpose | Typical Acceptance Criteria |

| UPLC-MS/MS | Reversed-Phase C18 or HILIC bevital.nosci-hub.se | Separation and quantification of the target analyte and any impurities. | Chemical Purity: ≥98% sci-hub.se |

| HPLC | Chiral Derivatization, Reversed-Phase C18 nih.gov | Determination of enantiomeric purity (separation of L- and D-isomers). | Detection limit of D-isomer <0.05% nih.gov |

| LC-MS/MS | Multiple Reaction Monitoring (MRM) sci-hub.se | Specific detection and reliable quantification, confirmation of peak identity. | Correlation coefficient (r²) > 0.99 for calibration curves bevital.nolcms.cz |

Biochemical Pathways and Enzymatic Interactions in Research Contexts

Role in Fatty Acid Oxidation and Ketone Body Metabolism Research

Acetyl-L-carnitine (ALCAR) and its deuterated counterpart are pivotal in the study of fatty acid oxidation and the generation of ketone bodies, which are alternative energy sources for the body, particularly for the brain and heart. wikipedia.orgnih.gov

Acetyl-L-carnitine plays a fundamental role in cellular energy production by facilitating the transport of acetyl-CoA into the mitochondria. caymanchem.comfrontiersin.org This process is essential for the β-oxidation of long-chain fatty acids. researchgate.netnih.gov The carnitine shuttle system is the primary mechanism for moving these fatty acids into the mitochondrial matrix where they can be broken down for energy. creative-proteomics.com L-carnitine is required to move free fatty acids into the mitochondria via the carnitine-acylcarnitine system, which allows for subsequent β-oxidation to take place. researchgate.net Within the cell, carnitine is crucial for importing acyl-CoA into the mitochondria; the acyl group is transferred to carnitine, and the resulting acyl-carnitine is transported across both mitochondrial membranes before being transferred back to a CoA molecule for beta-oxidation into acetyl-CoA. wikipedia.org

The use of isotopically labeled Acetyl-d3 L-Carnitine allows researchers to track the acetyl groups as they are transported and utilized within the cell.

The carnitine shuttle involves two key enzymes: Carnitine Palmitoyltransferase I (CPT-I) and Carnitine Palmitoyltransferase II (CPT-II). nih.gov CPT-I, located on the outer mitochondrial membrane, converts long-chain fatty acyl-CoAs to acylcarnitines. nih.gov These acylcarnitines then cross the inner mitochondrial membrane via the carnitine/acylcarnitine translocase (CACT). nih.gov Once inside the mitochondrial matrix, CPT-II, located on the inner mitochondrial membrane, converts the acylcarnitines back to acyl-CoAs, which can then enter the β-oxidation pathway. nih.gov

Research has shown that CPT-I and CPT-II have different sensitivities to inhibitors. For instance, l-aminocarnitine inhibits both enzymes, but with different potencies. nih.gov In human skeletal muscle, CPT-II is significantly more sensitive to l-aminocarnitine than CPT-I. nih.gov Conversely, malonyl-CoA is a potent inhibitor of CPT-I but has little effect on CPT-II. nih.gov These differential sensitivities allow researchers to study the specific roles of each enzyme in fatty acid metabolism. nih.gov Studies have also suggested that CACT and CPT-II may form a complex in the inner mitochondrial membrane, potentially facilitating the channeling of acylcarnitines and carnitine. researchgate.net

Ketogenesis is the process of producing ketone bodies from the breakdown of fatty acids, primarily occurring in the mitochondria of liver cells. wikipedia.orgnih.govmdpi.com This process is activated when glucose availability is low, leading to an accumulation of acetyl-CoA from fatty acid oxidation. wikipedia.org L-carnitine is involved in the uptake of free fatty acids and their subsequent use in ketone production. mdpi.com In fact, carnitine status can affect the rate of ketone body production. mdpi.com

The key steps in ketogenesis involve the conversion of two acetyl-CoA molecules into acetoacetyl-CoA, which is then converted to HMG-CoA and subsequently to the ketone body acetoacetate (B1235776). nih.govmdpi.com Acetoacetate can then be converted to β-hydroxybutyrate or spontaneously decarboxylate to acetone. nih.gov

Ketolysis is the reverse process where ketone bodies are broken down to acetyl-CoA in extrahepatic tissues to be used for energy. nih.gov Studies in hyperammonemic mice have shown that L-carnitine administration stimulates fatty acid oxidation and enhances the production of β-hydroxybutyrate, suggesting a role in promoting ketogenesis. nih.gov

Interaction with Acetyl-CoA Metabolism and the Citric Acid Cycle

Acetyl-CoA is a central molecule in metabolism, linking the breakdown of carbohydrates, fats, and proteins to the citric acid cycle for energy production. biorxiv.org

Acetyl-L-carnitine acts as a buffer for acetyl-CoA levels within the mitochondria. wikipedia.orgresearchgate.net When acetyl-CoA production from sources like pyruvate (B1213749) oxidation or fatty acid breakdown exceeds the capacity of the citric acid cycle, the excess acetyl groups can be transferred to carnitine, forming acetyl-L-carnitine. researchgate.net This reaction, catalyzed by carnitine acetyltransferase (CrAT), helps to maintain a healthy mitochondrial acetyl-CoA/free CoA ratio, which is crucial for sustaining the flux of the citric acid cycle. researchgate.net The resulting acetyl-L-carnitine can then be transported out of the mitochondria. researchgate.net

Conversely, when there is a demand for acetyl-CoA, acetyl-L-carnitine can be converted back to acetyl-CoA, thus acting as a source of acetyl groups. researchgate.net Research using isotope-labeled forms of acetyl-L-carnitine, such as Acetyl-d3 L-Carnitine, has demonstrated its ability to contribute to intracellular acetyl-CoA pools. scilifelab.se Studies in glioma cells have shown that exogenous acetyl-L-carnitine can be a more robust contributor to acetyl-CoA pools than β-hydroxybutyrate, a primary ketone body. scilifelab.seresearchgate.net

The balance of acetyl groups, or acetyl group homeostasis, is critical for cellular function and is increasingly recognized as a key aspect of cellular signaling. Acetyl-L-carnitine plays a significant role in maintaining this balance. researchgate.net

Research has shown that the carnitine shuttle and the enzyme carnitine acetyltransferase (CrAT) provide an alternative pathway for transporting acetyl units from the mitochondria to the cytosol. biorxiv.org This is important because acetyl-CoA in the cytosol is a substrate for processes like lipid synthesis and histone acetylation, which in turn regulates gene expression. biorxiv.org Studies in cancer cell lines have demonstrated that even in the absence of the primary enzymes for cytosolic acetyl-CoA production (ACLY and ACSS2), a pool of cytosolic acetyl-CoA is maintained, partly through the carnitine shuttle. biorxiv.org

Furthermore, the use of Acetyl-d3 L-Carnitine in research has revealed its impact on cytosolic post-translational modifications. scilifelab.seresearchgate.netresearchgate.net The addition of d3-acetyl-L-carnitine has been found to increase the supply of acetyl-CoA available for these modifications. scilifelab.seresearchgate.netresearchgate.net This highlights the role of acetyl-L-carnitine not just in energy metabolism, but also in the intricate network of cellular signaling.

Table 1: Key Enzymes in Acetyl-L-Carnitine Metabolism

| Enzyme | Location | Function |

| Carnitine Palmitoyltransferase I (CPT-I) | Outer mitochondrial membrane | Converts long-chain fatty acyl-CoAs to acylcarnitines. nih.gov |

| Carnitine Palmitoyltransferase II (CPT-II) | Inner mitochondrial membrane | Converts acylcarnitines back to acyl-CoAs inside the mitochondria. nih.gov |

| Carnitine/Acylcarnitine Translocase (CACT) | Inner mitochondrial membrane | Transports acylcarnitines into the mitochondrial matrix in exchange for free carnitine. nih.gov |

| Carnitine Acetyltransferase (CrAT) | Mitochondria, Peroxisomes, Cytosol | Catalyzes the reversible transfer of acetyl groups between acetyl-CoA and carnitine. biorxiv.orgresearchgate.net |

| Thiolase (ACAT) | Mitochondria | Converts two acetyl-CoA molecules into acetoacetyl-CoA during ketogenesis. nih.gov |

| HMG-CoA Synthase | Mitochondria | Converts acetoacetyl-CoA to HMG-CoA. nih.gov |

| HMG-CoA Lyase | Mitochondria | Converts HMG-CoA to acetoacetate. nih.gov |

| β-Hydroxybutyrate Dehydrogenase | Extrahepatic tissues | Converts β-hydroxybutyrate to acetoacetate during ketolysis. nih.gov |

| β-Ketoacyl-CoA Transferase | Extrahepatic tissues | Converts acetoacetate back to acetyl-CoA during ketolysis. nih.gov |

Table 2: Investigated Effects of Acetyl-L-Carnitine in Research Models

| Research Model | Investigated Effect | Finding |

| Human Skeletal Muscle | Inhibition of CPT-I and CPT-II | CPT-II is more sensitive to inhibition by l-aminocarnitine than CPT-I. nih.gov |

| Hyperammonemic Mice | Ketone body production | L-carnitine administration stimulated fatty acid oxidation and enhanced β-hydroxybutyrate production. nih.gov |

| Glioma Cells | Contribution to acetyl-CoA pools | Exogenous acetyl-L-carnitine was a more robust contributor to intracellular acetyl-CoA pools than β-hydroxybutyrate. scilifelab.seresearchgate.net |

| Cancer Cell Lines | Cytosolic acetyl-CoA supply | The carnitine shuttle provides an alternative pathway for transporting acetyl units from mitochondria to the cytosol. biorxiv.org |

Enzymatic Hydrolysis and Re-acetylation Processes

The metabolism of acetyl-L-carnitine involves a dynamic interplay of enzymatic hydrolysis and re-acetylation, processes that are fundamental to its physiological roles. These reactions are primarily mediated by carnitine acetyltransferases.

Carnitine Acetyltransferase (CRAT) Activity Studies with Labeled Substrates

Carnitine acetyltransferase (CRAT) is a pivotal enzyme that catalyzes the reversible transfer of acetyl groups between L-carnitine and coenzyme A (CoA), forming acetyl-L-carnitine and free CoA. nih.govnih.gov This enzymatic activity is crucial for trafficking acetyl units between cellular compartments, such as mitochondria and the cytosol. nih.gov The use of isotopically labeled substrates, such as Acetyl-d3 L-Carnitine Hydrochloride, has been instrumental in elucidating the activity and function of CRAT in various research contexts.

In studies utilizing deuterated acetyl-L-carnitine (d3-LAC), researchers have been able to trace the metabolic fate of the acetyl group. For instance, investigations in cultured mammalian cells using d3-LAC have demonstrated its conversion into d3-acetyl-CoA. nih.gov This conversion highlights the role of carnitine acyltransferases in the assimilation of exogenous acetyl-L-carnitine into the cellular acetyl-CoA pool. nih.gov

Research has also explored the specific roles of different carnitine acyltransferase isoforms. While CRAT is a key enzyme, studies have revealed that other enzymes, such as carnitine octanoyltransferase (CROT), also contribute significantly to the generation of acetyl-CoA from acetyl-L-carnitine. nih.gov Gene knockout studies in U87MG cells showed that the absence of CROT led to a significant reduction in the labeling of whole-cell acetyl-CoA and palmitate from ¹³C₂-LAC, underscoring the importance of peroxisomal CROT in this process. nih.gov

Furthermore, the activity of CRAT can be influenced by the cellular metabolic state. For example, contractile activity in muscle can reverse the flux of acetylcarnitine, shifting from net production and efflux at rest to net uptake and consumption during exercise. nih.gov This switch is dependent on CRAT activity and is critical for maintaining acetyl-CoA levels and energy balance during periods of high energy demand. nih.gov The use of labeled substrates in these studies allows for precise measurement of these metabolic shifts.

The table below summarizes key findings from studies investigating CRAT activity with labeled substrates.

| Study Focus | Labeled Substrate Used | Key Findings | Reference |

| Conversion to Acetyl-CoA | d3-Acetyl-L-carnitine (d3-LAC) | Demonstrated the conversion of d3-LAC to d3-acetyl-CoA in cultured mammalian cells. | nih.gov |

| Role of CROT | ¹³C₂-Acetyl-L-carnitine (¹³C₂-LAC) | CROT knockout significantly reduced acetyl-CoA and palmitate labeling from ¹³C₂-LAC. | nih.gov |

| Muscle Metabolism | [U-¹³C]glucose and [U-¹³C]pyruvate | Contractile activity in muscle reverses acetylcarnitine flux, a process dependent on CRAT. | nih.gov |

| In Vitro Acetylation | Acetyl-CoA | L-carnitine addition blocked acetyl-CoA-induced acetylation of mitochondrial proteins in a CRAT-dependent manner. | nih.gov |

Reversibility of Acetylation and Deacetylation Reactions in Research Systems

The reactions catalyzed by CRAT are freely reversible, allowing for a dynamic equilibrium between acetyl-L-carnitine and acetyl-CoA. biorxiv.orgwikipedia.org This reversibility is a key feature of the carnitine shuttle system, which buffers the mitochondrial acetyl-CoA/CoA ratio and transports acetyl groups across the inner mitochondrial membrane. biorxiv.org

The process of acetylation and deacetylation extends beyond carnitine metabolism and is a fundamental mechanism for regulating protein function, including the activity of metabolic enzymes and histone proteins involved in gene transcription. imrpress.comnih.gov The availability of acetyl-CoA, which can be influenced by CRAT activity, is a limiting factor for these acetylation events. imrpress.com

In research systems, the reversibility of these reactions is evident. For example, in vitro studies with isolated mitochondria have shown that the addition of L-carnitine can prevent the acetylation of mitochondrial proteins induced by high concentrations of acetyl-CoA. nih.gov This effect is dependent on CRAT activity, which converts acetyl-CoA to acetylcarnitine, thereby reducing the pool of acetyl-CoA available for protein acetylation. nih.gov This demonstrates the direct link between the reversible CRAT reaction and the broader landscape of cellular protein acetylation.

The balance between acetylation and deacetylation is maintained by the opposing actions of lysine (B10760008) acetyltransferases (KATs) and lysine deacetylases (KDACs). nih.gov Research has shown that this balance can be influenced by the metabolic state of the cell. For instance, conditions that lead to an increase in acetyl-CoA levels, such as a high-fat diet, can promote protein hyperacetylation. frontiersin.org The reversible nature of the CRAT-mediated reaction provides a mechanism to buffer these fluctuations in acetyl-CoA and maintain metabolic homeostasis. nih.gov

Contribution to Neurotransmitter Acetylcholine (B1216132) Synthesis Research

Acetyl-L-carnitine, including its deuterated form, is a significant compound in neuroscience research due to its role as a precursor for the neurotransmitter acetylcholine (ACh). nih.govnih.govmedchemexpress.com

Precursor Role in Acetylcholine Biosynthesis in Neural Cells

The synthesis of acetylcholine in neurons requires a supply of acetyl-CoA in the cytoplasm, which serves as the acetyl group donor in a reaction catalyzed by choline (B1196258) acetyltransferase (ChAT). nih.gov Mitochondria are the primary site of acetyl-CoA production from glucose metabolism, but the inner mitochondrial membrane is impermeable to acetyl-CoA. nih.gov Acetyl-L-carnitine, which can be formed in the mitochondria from acetyl-CoA and L-carnitine via CRAT, is able to cross the mitochondrial membrane. nih.gov In the cytoplasm, the acetyl group can be transferred back to CoA, regenerating acetyl-CoA for use in acetylcholine synthesis. nih.govnih.gov

The use of isotopically labeled acetyl-L-carnitine has provided direct evidence for this precursor role. In vitro studies have demonstrated the synthesis of [³H]acetylcholine from [³H]acetyl-L-carnitine when coupled with the enzyme systems of ChAT and CRAT. nih.gov Furthermore, when synaptosomal preparations from rat brain were incubated with [³H]acetyl-L-carnitine and D-[U-¹⁴C]glucose, both [³H]- and [¹⁴C]-labeled acetylcholine were produced. nih.gov This indicates that the acetyl moiety from acetyl-L-carnitine is directly incorporated into acetylcholine.

The transfer of the acetyl group from acetyl-L-carnitine to acetylcholine is dependent on the concentration of acetyl-L-carnitine and requires the presence of coenzyme A. nih.gov These findings support the role of mitochondrial CRAT in facilitating the transport of acetyl groups across mitochondrial membranes, thereby regulating the availability of cytoplasmic acetyl-CoA for acetylcholine synthesis. nih.gov

Impact on Cholinergic System Function in Pre-clinical Models

The precursor role of acetyl-L-carnitine in acetylcholine synthesis has led to extensive research on its impact on the cholinergic system in pre-clinical models. Administration of acetyl-L-carnitine has been shown to modulate cholinergic neurotransmission and improve cognitive functions associated with this system. imrpress.comresearchgate.net

In aged rats, oral administration of acetyl-L-carnitine for three months resulted in enhanced cholinergic activities in brain cortex synaptosomes. researchgate.net This included an increase in high-affinity choline uptake, acetylcholine synthesis, and depolarization-evoked acetylcholine release. researchgate.net These effects are consistent with the role of acetyl-L-carnitine in providing acetyl groups for acetylcholine production.

Furthermore, studies in developing rats have shown that intracerebroventricular administration of acetyl-L-carnitine can increase the activity of choline acetyltransferase (ChAT) and the expression of nerve growth factor (NGF) receptors in the striatum. nih.gov It also led to increased levels of NGF protein in the hippocampus. nih.gov These findings suggest that acetyl-L-carnitine can have a broader impact on the development and maintenance of cholinergic neurons.

Pre-clinical models of neurodegeneration have also been used to investigate the effects of acetyl-L-carnitine. In a model of Parkinson's Disease, supplementation with acetyl-L-carnitine improved performance in the Morris Water Maze, a test of spatial learning and memory. frontiersin.org Similarly, in a model of moderate traumatic brain injury, acetyl-L-carnitine administration led to improved cognition and motor function. frontiersin.org These beneficial effects are, at least in part, attributed to the enhancement of cholinergic neurotransmission. frontiersin.org

The table below presents a summary of research findings on the impact of acetyl-L-carnitine on the cholinergic system in pre-clinical models.

| Pre-clinical Model | Intervention | Observed Effects | Reference |

| Aged Rats | Oral Acetyl-L-carnitine | Enhanced high-affinity choline uptake, acetylcholine synthesis, and release. | researchgate.net |

| Developing Rats | Intracerebroventricular Acetyl-L-carnitine | Increased choline acetyltransferase activity and nerve growth factor receptor expression. | nih.gov |

| Parkinson's Disease Model | Acetyl-L-carnitine supplementation | Improved performance in the Morris Water Maze. | frontiersin.org |

| Traumatic Brain Injury Model | Acetyl-L-carnitine administration | Improved cognition and motor function. | frontiersin.org |

Advanced Research Applications and Methodological Enhancements

Use as an Internal Standard in Quantitative Proteomics and Metabolomics

In the fields of proteomics and metabolomics, which involve the large-scale study of proteins and metabolites, accurate quantification is paramount. Acetyl-d3 L-Carnitine Hydrochloride is widely employed as an internal standard to enhance the reliability of these measurements. caymanchem.comsemanticscholar.org

Normalization and Calibration in Mass Spectrometry Assays

Mass spectrometry (MS) is a powerful analytical technique used to identify and quantify compounds by measuring their mass-to-charge ratio. However, variations in sample preparation and instrument response can introduce errors. To correct for these, a known amount of an internal standard, such as this compound, is added to each sample. nih.govsci-hub.se Because the internal standard is chemically identical to the analyte of interest (acetyl-L-carnitine) but has a different mass due to the deuterium (B1214612) atoms, it behaves similarly during extraction, ionization, and detection. caymanchem.combevital.no

By comparing the signal of the analyte to the known concentration of the internal standard, researchers can normalize the data, correcting for variations and ensuring that the measured differences between samples reflect true biological changes rather than experimental artifacts. google.com This process is crucial for constructing accurate calibration curves, which are essential for determining the absolute concentration of metabolites in a sample. semanticscholar.orgsci-hub.se For instance, in studies quantifying acylcarnitines in urine or plasma, deuterated internal standards like this compound are used to create these curves and ensure the precision of the results. lcms.cznih.gov

The selected reaction monitoring (SRM) analysis, a highly specific and sensitive mass spectrometry technique, often utilizes this compound as an internal standard. nih.gov The distinct precursor-to-product ion transitions for the deuterated and non-deuterated forms allow for their simultaneous and unambiguous detection. nih.gov

Enhancing Accuracy and Precision in Bioanalytical Research

The use of stable isotope-labeled internal standards like this compound significantly improves the accuracy and precision of bioanalytical methods. semanticscholar.orgresearchgate.net Accuracy refers to how close a measurement is to the true value, while precision describes the reproducibility of the measurement. By accounting for sample-to-sample variability and potential matrix effects—where other components in a biological sample can interfere with the analysis—these internal standards lead to more reliable and consistent data. bham.ac.uk

Elucidation of Specific Transporter Mechanisms in Experimental Systems

Acetyl-L-carnitine and its deuterated analog are instrumental in studying the mechanisms by which carnitine and its derivatives are transported across cell membranes. These transport systems are vital for cellular energy metabolism.

Organic Cation Transporter (OCTN) Family Interactions

The organic cation/carnitine transporter (OCTN) family, particularly OCTN2, plays a crucial role in the transport of carnitine. nih.govarvojournals.org Research using radiolabeled acetyl-L-carnitine has shown that its uptake into cells is a carrier-mediated process. nih.govarvojournals.org Studies have demonstrated that this transport is Na+-dependent and can be inhibited by other OCTN substrates, confirming the involvement of these transporters. nih.govarvojournals.org

For example, research on the inner blood-retinal barrier revealed that OCTN2 is responsible for transporting acetyl-L-carnitine from the blood into the retina. nih.govarvojournals.org In these experiments, the uptake of radiolabeled acetyl-L-carnitine was significantly reduced in the presence of unlabeled L-carnitine and other OCTN inhibitors. nih.gov While OCTN1 is also part of this family, it transports carnitine with very low efficiency and is not considered relevant for in vivo carnitine transport. mdpi.com

| Transporter | Substrate(s) | Key Characteristics |

| OCTN1 | Organic cations, Ergothioneine, Acetylcholine (B1216132) | Weak carnitine transporter. mdpi.com |

| OCTN2 | L-carnitine, Acetyl-L-carnitine | High-affinity, Na+-dependent carnitine transport. nih.govarvojournals.org Essential for carnitine reabsorption in the kidneys. |

| CT2 | L-carnitine | Primarily expressed in the testis. arvojournals.org |

| ATB(0,+) | Amino acids, L-carnitine | Low-affinity, Na+ and Cl--dependent carnitine transporter. arvojournals.org |

Other Membrane Transporters Involved in Carnitine Uptake and Efflux

Besides the OCTN family, other transporters are involved in the movement of carnitine across membranes. The carnitine-acylcarnitine translocase (CACT) is located in the inner mitochondrial membrane and facilitates the transport of acyl-carnitine into the mitochondrial matrix in exchange for free L-carnitine. mdpi.com This process is essential for the beta-oxidation of long-chain fatty acids. mdpi.com

Studies using isolated guinea-pig enterocytes have shown that acetyl-L-carnitine is deacetylated during or immediately after uptake into intestinal cells. nih.gov This suggests a complex interplay of transport and metabolism at the cellular level.

Investigation of Protein Acetylation and Deacetylation Dynamics

Protein acetylation is a key post-translational modification that regulates a wide range of cellular processes, including gene transcription and metabolism. nih.gov Acetyl-CoA serves as the acetyl group donor for this modification. biorxiv.org

This compound: A Tool for Advanced Research

This compound is a deuterated form of Acetyl-L-carnitine hydrochloride, a molecule of significant interest in various research fields. scbt.commedchemexpress.com The replacement of three hydrogen atoms with deuterium in the acetyl group creates a stable, isotopically labeled compound that serves as a valuable tracer in metabolic and enzymatic studies. lumiprobe.comcaymanchem.com This key characteristic allows researchers to track the fate of the acetyl group in complex biological systems, providing insights that would be difficult to obtain with its unlabeled counterpart.

The unique properties of this compound have led to its application in sophisticated research methodologies, particularly in the study of protein acetylation and enzyme kinetics.

Providing Labeled Acetyl Groups for Histone Acetylation Studies

Histone acetylation is a critical epigenetic modification that influences gene expression. frontiersin.orgplos.org this compound serves as a donor of labeled acetyl groups, enabling researchers to trace their incorporation into histones. nih.govpnas.org This allows for a more precise understanding of the dynamics of histone acetylation and its role in various cellular processes.

Research into Non-Histone Protein Acetylation via Acetyl-CoA Pools

Beyond histones, a vast number of other proteins undergo acetylation, a post-translational modification that can alter their function, stability, and localization. frontiersin.orgplos.org this compound is instrumental in investigating the acetylation of these non-histone proteins. nih.gov

By introducing the labeled acetyl groups into the cellular acetyl-CoA pool, scientists can track which proteins become acetylated under specific conditions. researchgate.netresearchgate.net This has been crucial in understanding how cellular metabolism, particularly the availability of acetyl-CoA, influences the acetylation status of a wide range of proteins involved in diverse pathways. nih.gov

Development of Novel Assays for Enzymatic Activity

The use of isotopically labeled substrates like this compound has facilitated the development of more sensitive and specific assays for studying enzyme activity.

Substrate for Carnitine Acetyltransferase Assays

Carnitine Acetyltransferase (CrAT) is a key enzyme that catalyzes the reversible transfer of an acetyl group between L-carnitine and coenzyme A (CoA). mdpi.comnih.gov this compound is an ideal substrate for assays measuring CrAT activity. sigmaaldrich.comnih.gov

The use of the deuterated substrate allows for the sensitive detection of the products of the enzymatic reaction, often by mass spectrometry. This enables precise quantification of enzyme kinetics and the effects of potential inhibitors or activators on CrAT activity. Research has shown that CrAT plays a crucial role in buffering acetyl-CoA levels and modulating fuel metabolism. nih.govnottingham.ac.uk

Tools for Investigating Acetyl Group Transfer Enzymes

The principles applied in CrAT assays can be extended to the study of other enzymes involved in acetyl group transfer. This compound can serve as a tool to investigate the mechanisms of various acetyltransferases. mdpi.com By tracing the transfer of the deuterated acetyl group, researchers can gain insights into the substrate specificity and catalytic mechanisms of these enzymes, which are involved in a multitude of cellular processes. medchemexpress.com

Future Directions and Emerging Research Avenues for Acetyl D3 L Carnitine Hydrochloride

Advancements in Isotopic Labeling Techniques for Complex Metabolites

The use of stable isotopes like deuterium (B1214612) (d3) in Acetyl-d3 L-Carnitine Hydrochloride represents a cornerstone of modern metabolic flux analysis (MFA). researchgate.net MFA is a powerful technique for quantifying the rates of metabolic reactions within a cell by tracing the path of isotopically labeled nutrients. researchgate.netoup.com The core principle of MFA is that the isotopic labeling patterns of intracellular metabolites are determined by the metabolic fluxes, allowing researchers to infer these rates by measuring the labeling patterns. researchgate.net

Future advancements in this area are focused on developing more sophisticated isotopic labeling strategies to probe complex metabolic networks with greater precision. This includes the use of multiple isotopic tracers in parallel experiments to provide complementary information, which can then be integrated into a single, more comprehensive metabolic model. mdpi.com For instance, combining 13C-labeled glucose with deuterated compounds like this compound can offer a more detailed picture of the interplay between carbohydrate and fatty acid metabolism. mdpi.comnih.gov

Researchers are also exploring novel isotopic labeling approaches to distinguish between different pools of the same metabolite within a cell, providing a deeper understanding of metabolic compartmentalization. The development of new chemical tags with unique masses is also a promising avenue, which could significantly increase the throughput of metabolomic workflows. nih.gov

Integration with Advanced Imaging Modalities for In Vivo Metabolic Flux (e.g., MS Imaging)

A significant leap forward in metabolic research is the integration of isotopic labeling with advanced imaging techniques, particularly Mass Spectrometry Imaging (MSI). nih.govbohrium.com This powerful combination allows for the visualization of metabolic flux directly within tissue samples at a cellular or even subcellular level, a capability referred to as MSIi (MSI of in vivo isotope labeling). bohrium.com

By administering this compound and then analyzing tissue sections with MSI, researchers can map the spatial distribution of the labeled compound and its metabolic products. nih.govlumiprobe.com This provides unprecedented insights into how carnitine is taken up, localized, and utilized in different cell types and tissues under various physiological and pathological conditions. nih.gov For example, studies have used d3-carnitine to demonstrate its rapid transport into muscle cells and its immediate acetylation during contraction. nih.gov

While MSI provides a snapshot of metabolite locations and relative abundances, combining it with steady-state isotopic labeling experiments can help to quantify metabolic fluxes within a given network. nih.gov The future of this field lies in overcoming the technical challenges of combining these complex datasets to generate dynamic, spatially resolved maps of metabolic activity. nih.gov

High-Throughput Screening Applications for Metabolic Modulators

The unique properties of isotopically labeled compounds like this compound make them ideal tools for high-throughput screening (HTS) assays to identify novel metabolic modulators. researchgate.net Recent technological advancements in mass spectrometry (MS) and automation have revolutionized the use of MS in HTS. nih.gov

Label-free MS assays, which can directly measure the products of enzymatic reactions without the need for fluorescent or radioactive labels, are becoming increasingly popular. nih.gov this compound can be used as a substrate in such assays to screen for inhibitors or activators of enzymes involved in carnitine metabolism, such as carnitine acetyltransferase. nih.gov

Furthermore, the development of 96-plex isotope tagging allows for the simultaneous analysis of numerous samples, dramatically increasing the throughput of metabolic screens. nih.gov This technology, combined with direct infusion-high-resolution mass spectrometry (DI-HRMS), offers a rapid and efficient platform for fluxomics screening. mdpi.com These advancements will accelerate the discovery of new drugs that target metabolic pathways implicated in a wide range of diseases.

Computational Modeling of Carnitine-Related Metabolic Networks

The vast and complex datasets generated by isotopic labeling experiments necessitate the use of sophisticated computational models to extract meaningful biological insights. mdpi.comresearchgate.net Genome-scale metabolic models (GEMs) provide a framework for integrating diverse data types, including genomics, proteomics, and metabolomics, to simulate and analyze metabolic processes. researchgate.net

By incorporating data from experiments using this compound, these models can be used to predict metabolic fluxes and understand how carnitine-related metabolic networks are altered in disease states. nih.govphysiology.org For example, constraint-based modeling can be used to simulate whole-body metabolism and elucidate the metabolic interactions between different organs. researchgate.net

A key advantage of this integrated approach is the ability to identify inconsistencies in experimental data and improve the precision of flux estimations compared to traditional algebraic methods. physiology.org As these computational tools become more powerful and accessible, they will play an increasingly important role in guiding experimental design and interpreting the results of studies using isotopically labeled compounds.

Exploration of Novel Biochemical Roles in Understudied Biological Systems

While the role of carnitine in fatty acid transport and mitochondrial energy production is well-established, there is growing evidence that carnitine and its esters, including acetyl-L-carnitine, have other important biochemical functions. nih.govbevital.no These include modulating the mitochondrial acyl-CoA/CoA ratio, participating in peroxisomal fatty acid oxidation, and influencing the production of ketone bodies. nih.gov

This compound provides a valuable tool to explore these and other potentially novel roles in a variety of biological systems that have been historically understudied. For example, research has pointed to the neuroprotective, neuromodulatory, and neurotrophic properties of acetyl-L-carnitine, suggesting its importance in central nervous system health and disease. nih.govnih.gov Studies have also implicated carnitine derivatives in cardiovascular health and cancer metabolism. frontiersin.orgmdpi.comnih.gov

Future research using this compound will likely uncover new and unexpected functions of carnitine metabolism in diverse physiological and pathophysiological contexts, from developmental biology to aging and age-related diseases. avantiresearch.comnih.gov This exploration will be crucial for a more complete understanding of cellular metabolism and for identifying new therapeutic targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.